

Replicating Published Findings on Antifungal Agent 43 (Compound B05): A Comparative Guide

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Compound of Interest

Compound Name: Antifungal agent 43

Cat. No.: B12396403

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on the novel **antifungal agent 43**, also referred to as compound B05. The data presented here is intended to assist researchers in replicating and building upon existing studies by offering a clear comparison with established antifungal agents, detailed experimental protocols, and visualizations of the underlying biological pathways.

Executive Summary

Antifungal agent 43 (compound B05) is a novel selenium-containing azole derivative that has demonstrated significant in vitro activity against a range of *Candida* species, including strains resistant to fluconazole. Its primary mechanism of action is the inhibition of lanosterol 14 α -demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. This mode of action is shared with other azole antifungals. Compound B05 has also been shown to inhibit the formation of fungal biofilms and exhibits low cytotoxicity against human cancer cell lines, suggesting a favorable preliminary safety profile.

Comparative Performance Data

The following tables summarize the in vitro antifungal activity of compound B05 in comparison to fluconazole and amphotericin B, two widely used antifungal drugs. The data is presented as Minimum Inhibitory Concentrations (MIC) in $\mu\text{g/mL}$. Lower MIC values indicate greater potency.

Table 1: Antifungal Activity against Susceptible Candida Species

Fungal Strain	Compound B05 (MIC in $\mu\text{g/mL}$)	Fluconazole (MIC in $\mu\text{g/mL}$)	Amphotericin B (MIC in $\mu\text{g/mL}$)
Candida albicans (SC5314)	1	0.5	0.25 - 1
Candida zeylanoides	1	-	-
Candida parapsilosis	4	2	0.125 - 1
Candida glabrata	8	16 - 32	0.5 - 1
Candida krusei	8	≥ 64	0.5 - 1

Note: Data for Fluconazole and Amphotericin B are compiled from multiple sources and represent a range of reported MICs. Direct comparative studies with Compound B05 against all listed strains were not available in the initial literature search.

Table 2: Antifungal Activity against Azole-Resistant Candida albicans Strains

Fungal Strain	Compound B05 (MIC in $\mu\text{g/mL}$)	Fluconazole (MIC in $\mu\text{g/mL}$)
CaR	2	Resistant
Strain 632	4	Resistant
Strain 901	4	Resistant
Strain 904	4	Resistant
Strain 17#	32	Resistant

Note: Specific MIC values for fluconazole against these resistant strains were not detailed in the available literature, other than indicating resistance.

Table 3: Cytotoxicity Data for Compound B05

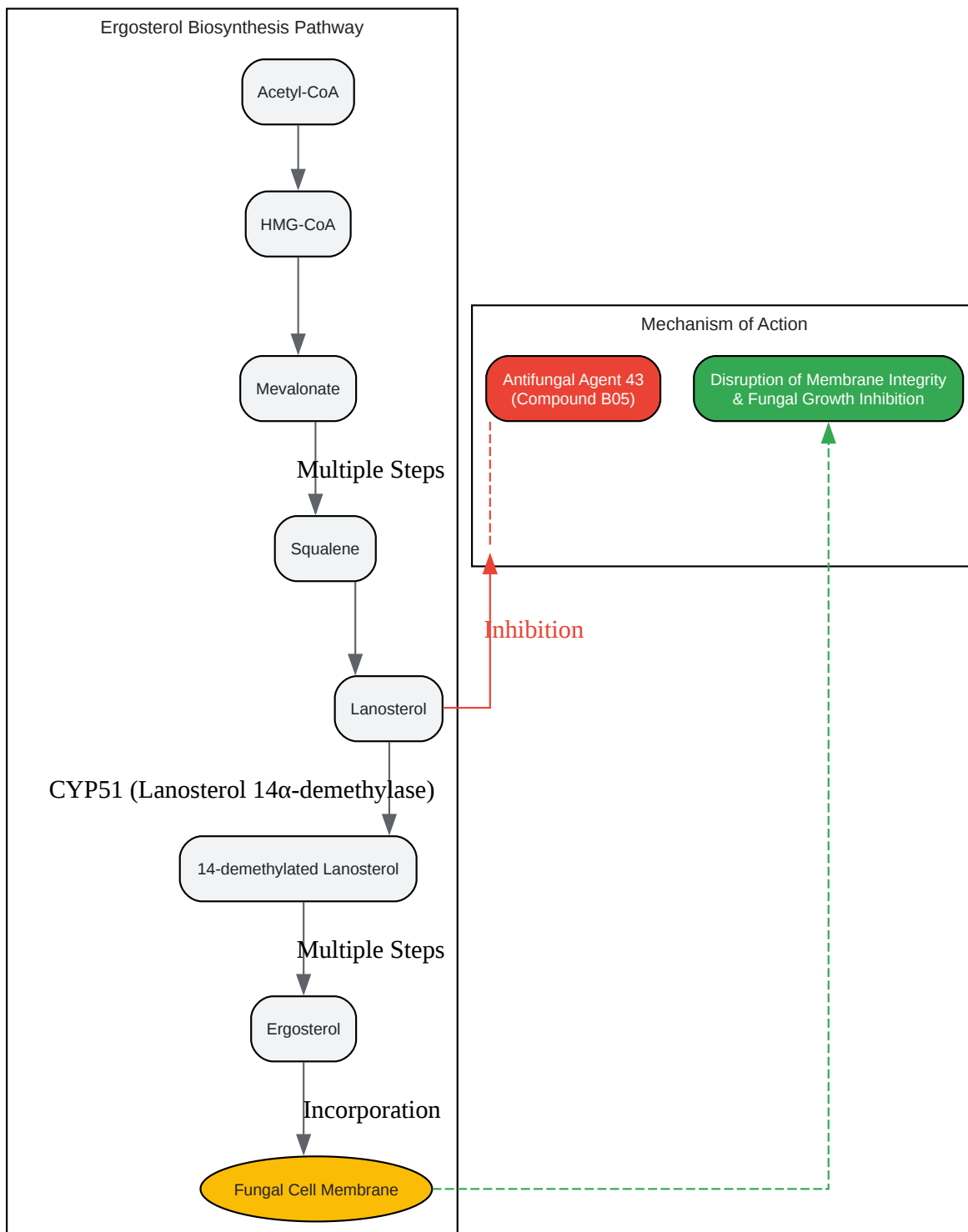
Human Cancer Cell Line	IC50 (μM)
MDA-MB-231	5.04
PC-3	7.43
HL-60	14.74

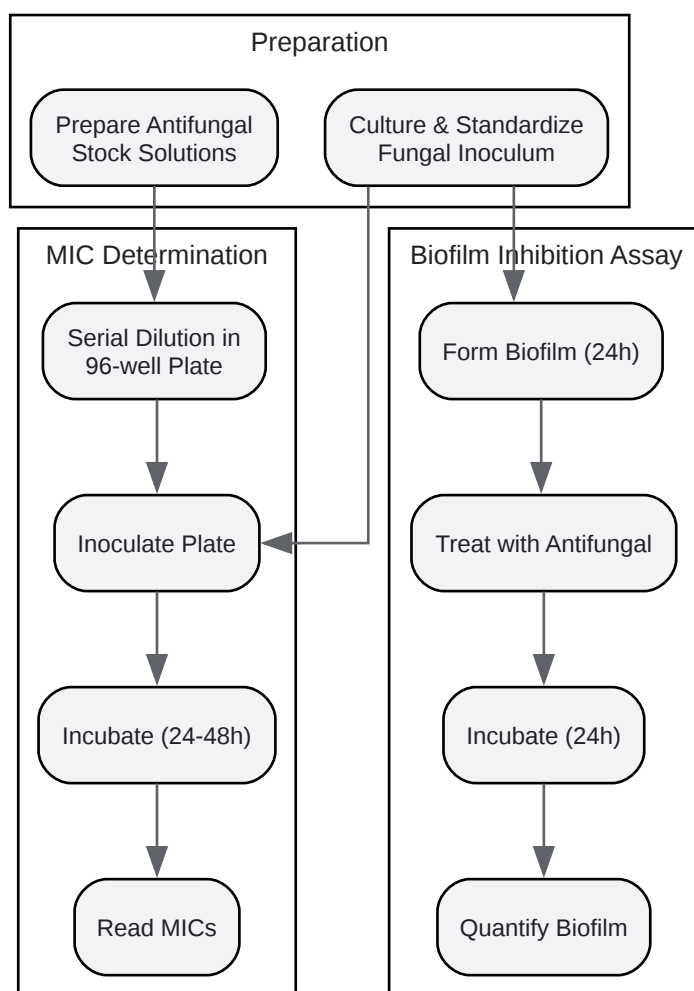
IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Antifungal agent 43, being an azole derivative, targets the fungal cell membrane by interfering with the biosynthesis of ergosterol, a crucial component for maintaining membrane integrity and function. Specifically, it inhibits the enzyme lanosterol 14 α -demethylase (encoded by the ERG11 gene), also known as CYP51. This enzyme is a cytochrome P450 monooxygenase that catalyzes the oxidative removal of the 14 α -methyl group from lanosterol. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and inhibiting growth.

Signaling Pathway Diagram





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